Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-

Nsp15 endoribonuclease SARS-CoV antiviral screening

Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- (CAS 144334-82-7) is a symmetric, methylene-bridged bis-benzoic acid derivative bearing two ortho-nitrobenzamido substituents. With a molecular formula of C29H20N4O10 and a molecular weight of 584.49 g/mol, it belongs to a chemical series of nitrobenzoyl-aminobenzoic acid dimers that includes regioisomeric variants (2-nitro, 3-nitro, and 4-nitro substitution patterns) and monomeric mono-nitrobenzoyl aminobenzoic acids.

Molecular Formula C29H20N4O10
Molecular Weight 584.5 g/mol
CAS No. 144334-82-7
Cat. No. B11525378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-
CAS144334-82-7
Molecular FormulaC29H20N4O10
Molecular Weight584.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)
InChIKeyMEUQDIYTPKRQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 3,3'-Methylenebis[6-[(2-Nitrobenzoyl)Amino]- (CAS 144334-82-7) – Structural and Pharmacophoric Baseline for Selection


Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- (CAS 144334-82-7) is a symmetric, methylene-bridged bis-benzoic acid derivative bearing two ortho-nitrobenzamido substituents [1]. With a molecular formula of C29H20N4O10 and a molecular weight of 584.49 g/mol, it belongs to a chemical series of nitrobenzoyl-aminobenzoic acid dimers that includes regioisomeric variants (2-nitro, 3-nitro, and 4-nitro substitution patterns) and monomeric mono-nitrobenzoyl aminobenzoic acids . The compound is catalogued by multiple screening-library suppliers and is positioned as a drug-like small-molecule probe for anti-infective and enzyme-inhibition research [2].

Why 3-Nitro or 4-Nitro Regioisomers Cannot Substitute for the 2-Nitro Variant (CAS 144334-82-7) in Target-Focused Screening


The three regioisomers of the methylenebis(nitrobenzamido)benzoic acid scaffold share identical molecular formulas and weights but differ critically in the position of the nitro group on the terminal benzamide rings [1]. This positional isomerism alters the electronic distribution, hydrogen-bonding geometry, and steric profile of the molecule, which in turn affects binding to protein targets, metabolic stability, and off-target liability [2]. In particular, the 2-nitro isomer (CAS 144334-82-7) features an ortho-nitro group capable of intramolecular hydrogen bonding and distinct conformational restriction compared to the 3-nitro (CAS 351891-58-2) or 4-nitro variants, which have been profiled as Nsp15 endoribonuclease inhibitors , and the 4-nitro analog (no CAS reported), which has been investigated for antibacterial applications [3].

Quantitative Differentiation Evidence for CAS 144334-82-7 Versus Closest Regioisomeric and Monomeric Analogs


Nitro Position Regioisomerism Drives Differential Enzyme Inhibition: 2-Nitro vs. 3-Nitro Scaffold Selectivity

The 3-nitro regioisomer (C-467929, CAS 351891-58-2) has been characterized as an Nsp15 endoribonuclease inhibitor with an IC50 of 8 µM in a fluorescence-based assay [1]. Although no published head-to-head enzymatic data are available for the 2-nitro isomer (CAS 144334-82-7), the shift of the nitro group from the meta to the ortho position is expected to alter the hydrogen-bonding network with the endoribonuclease active site, potentially yielding a different inhibition profile [2]. This represents a class-level SAR opportunity where the 2-nitro isomer may serve as a selectivity probe to deconvolute nitro-position-dependent activity.

Nsp15 endoribonuclease SARS-CoV antiviral screening regioisomer SAR

Antibacterial Spectrum Differentiation: 2-Nitro Dimer (CAS 144334-82-7) Demonstrates Activity Against Staphylococcus aureus

Vendor-reported screening data indicate that benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- exhibits antibacterial activity against Staphylococcus aureus [1]. While the 4-nitro regioisomer has also been studied for antibacterial properties , the 2-nitro variant may benefit from the ortho-nitro group's ability to undergo bioreductive activation or form specific interactions with bacterial enzyme targets [2]. The absence of published MIC data precludes a direct potency comparison at this time.

antibacterial Staphylococcus aureus nitroaromatic dimer SAR

Molecular Symmetry and Bivalent Binding Potential of the Methylene-Bridged Dimer Scaffold

The methylene bridge connecting the two benzoic acid–nitrobenzamide units confers a symmetric, bivalent architecture to CAS 144334-82-7 that is absent in monomeric nitrobenzoyl aminobenzoic acids such as 4-[(4-nitrobenzoyl)amino]benzoic acid . Bivalent ligands can simultaneously engage two binding sites on a dimeric or oligomeric protein target, potentially increasing affinity and selectivity [1]. Although no direct binding data are available, this structural feature is a class-level differentiation factor for targets that require or benefit from bivalent engagement.

bivalent ligand dimer symmetry protein–protein interaction

Chemical Reactivity and Synthetic Handle: Ortho-Nitro Group Enables Intramolecular Interactions and Downstream Derivatization

The ortho-nitro group in CAS 144334-82-7 can participate in intramolecular hydrogen bonding with the adjacent amide NH, influencing conformation and reactivity [1]. This feature is absent in the 3-nitro and 4-nitro regioisomers. Additionally, ortho-nitro groups can be selectively reduced to amines or undergo cyclization reactions to form benzimidazole or quinazoline derivatives, offering synthetic versatility that the meta- and para-nitro analogs do not provide [2].

nitro reduction intramolecular hydrogen bond prodrug synthetic intermediate

Procurement-Driven Application Scenarios for CAS 144334-82-7 Based on Differentiated Evidence


Antiviral Screening Libraries for Coronaviral Nsp15 Endoribonuclease

Procure CAS 144334-82-7 as a structurally distinct complement to C-467929 (3-nitro isomer, IC50 = 8 µM) in Nsp15 inhibitor screening cascades. The ortho-nitro substitution pattern offers a probe to interrogate regioisomer-dependent binding modes and to identify inhibitors with alternative resistance profiles .

Antibacterial Lead Discovery Targeting Staphylococcus aureus

Incorporate CAS 144334-82-7 into focused screening sets for Gram-positive antibacterial discovery. Vendor-reported activity against S. aureus, combined with the potential for bioreductive activation of the ortho-nitro group, positions this compound as a starting point for hit-to-lead optimization of nitroaromatic antibacterial agents [1].

Bivalent Ligand Design for Dimeric and Oligomeric Protein Targets

Use the symmetric, methylene-bridged dimer scaffold of CAS 144334-82-7 as a core for designing bivalent ligands that target homodimeric enzymes, receptor dimers, or protein–protein interfaces. The dual pharmacophore presentation is not achievable with monomeric nitrobenzoyl aminobenzoic acid analogs [2].

Prodrug and Chemical Biology Tool Development via Ortho-Nitro Reduction

Leverage the ortho-nitro group of CAS 144334-82-7 as a trigger for nitroreductase-mediated prodrug activation or as a precursor for cyclization to benzimidazole/quinazoline scaffolds. This synthetic versatility is unavailable with the 3-nitro or 4-nitro regioisomers and supports the development of conditionally activated therapeutic agents [3].

Quote Request

Request a Quote for Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.